3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine
Description
3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine is a heterocyclic compound featuring an imidazo[1,5-a]pyrazine core substituted with a tert-butyl group at position 3, a chlorine atom at position 8, and an iodine atom at position 1. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes such as Bruton’s tyrosine kinase (Btk) and phosphodiesterase 10 (PDE10) .
Properties
IUPAC Name |
3-tert-butyl-8-chloro-1-iodoimidazo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClIN3/c1-10(2,3)9-14-8(12)6-7(11)13-4-5-15(6)9/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTPOYPIRLUVIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C2N1C=CN=C2Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Core Imidazo[1,2-a]pyrazine Scaffold
The initial step involves constructing the imidazo[1,2-a]pyrazine core, which can be achieved via cyclization reactions of suitable precursors such as halogenated ketones and aminopyridines. For example, the reaction of α-bromoketones with 2-aminopyridines under oxidative conditions using tert-butyl hydroperoxide (TBHP) as an oxidant has been reported to yield the imidazo[1,2-a]pyrazine derivatives with high efficiency.
- Reagents: α-bromoketones and 2-aminopyridines
- Oxidant: TBHP (2 equivalents)
- Solvent: Ethyl acetate
- Temperature: 90°C
- Time: 3 hours
- Yield: Up to 93%
This method involves oxidative cyclization facilitated by radical intermediates, producing the core heterocycle with functional groups amenable to further halogenation.
Selective Chlorination at the 8-Position
The chlorination step targets the 8-position of the imidazo[1,2-a]pyrazine ring. Literature reports indicate that electrophilic chlorination can be achieved using N-chlorosuccinimide (NCS) or other chlorinating agents under mild conditions.
- Reagent: N-chlorosuccinimide (NCS)
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C to room temperature
- Reaction Time: 16 hours
- Yield: Approximately 97%
This process introduces a chlorine atom selectively at the 8-position, leveraging the electron density distribution of the heterocycle.
Iodination at the 1-Position
The iodination at the 1-position is achieved via radical-mediated halogenation using N-iodo-succinimide (NIS). The process is typically performed in DCM with acetic acid as a solvent, under controlled temperatures (0°C to room temperature).
- Reagent: N-iodo-succinimide (NIS)
- Solvent: Dichloromethane with acetic acid
- Temperature: 0°C initially, then room temperature
- Time: 16 hours
- Yield: Up to 97%
The iodination proceeds through a radical mechanism, initiated by the formation of iodine radicals, which selectively substitute at the 1-position of the heterocycle.
Final Compound Formation and Purification
The combined sequence involves:
- Cyclization to form the imidazo[1,2-a]pyrazine core
- Selective chlorination at the 8-position
- Radical iodination at the 1-position
The final product, 3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine , is purified through column chromatography, typically using silica gel with a mixture of methanol and dichloromethane as eluents.
Data Summary Table
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Core synthesis | α-bromoketones + 2-aminopyridines, TBHP, ethyl acetate, 90°C, 3h | 93% | Oxidative cyclization via radical pathway |
| Chlorination | NCS, DCM, 0°C to RT, 16h | 97% | Selective at 8-position |
| Iodination | NIS, DCM + acetic acid, 0°C to RT, 16h | 97% | Radical-mediated at 1-position |
Research Findings and Notes
- The use of radical initiators such as TBHP and NIS is crucial for regioselective halogenation, especially for iodination, which proceeds via a free-radical mechanism, as confirmed by radical trapping experiments.
- Transition metal catalysis, particularly palladium-based systems, can further facilitate C–H activation and halogenation, offering alternative routes for functionalization.
- Mild conditions (room temperature to 90°C) and transition-metal-free protocols are advantageous for functional group tolerance and operational simplicity.
- The sequence's efficiency is supported by high yields (>90%) at each step, demonstrating the robustness of these methods.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The iodine atom makes the compound suitable for coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3-(tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals. The halogen substituents enhance its interaction with microbial targets, potentially leading to increased efficacy.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary data suggest that it may inhibit the growth of cancer cells through specific mechanisms involving enzyme inhibition or receptor modulation. The unique combination of structural features in this compound is believed to contribute to its ability to interfere with cancer cell proliferation.
Binding Affinity Studies
Interaction studies have focused on understanding the binding affinity of this compound to various biological targets. These studies are crucial for evaluating the therapeutic potential and safety profile of the compound. Initial findings indicate that it may interact with enzymes or receptors implicated in disease processes, which could pave the way for new therapeutic applications .
Mechanism of Action
The mechanism of action of 3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl, chlorine, and iodine groups can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Variations
The imidazo[1,5-a]pyrazine core is shared with several pharmacologically active compounds:
- Ibrutinib: A Btk inhibitor with a pyrazolo[3,4-d]pyrimidine core but lacking iodine. Its 4-phenoxyphenyl substituent enables cation-π interactions with Lys430 in Btk .
- Acalabrutinib : Features a dihydroimidazo[1,5-a]pyrazine core with a pyrrolidine substituent, optimized for selectivity .
- PDE10 Inhibitors : Derivatives like those in utilize aryl-fused imidazo[1,5-a]pyrazines, where substituents influence CNS permeability and enzyme affinity.
Substituent Effects on Bioactivity
Tert-butyl Group:
- Antimycobacterial Activity : Pyrazine derivatives with tert-butyl groups (e.g., (E)-1-(5-alkylpyrazin-2-yl)-3-(nitrophenyl)prop-2-en-1-ones) exhibit enhanced antimycobacterial potency compared to linear alkyl chains .
- Hydrophobic Interactions : The tert-butyl group in the target compound likely occupies hydrophobic pockets in target proteins, similar to Eis inhibitors with pyrrolo[1,5-a]pyrazine cores .
Halogen Substituents:
Comparison with Direct Analogues
Structural Trends :
- 3-Position Substituents : Tert-butyl > cyclobutyl > isopropyl in terms of steric bulk and hydrophobic interactions.
Biological Activity
3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. With the molecular formula C10H11ClIN3, it features a unique combination of halogen substituents (chlorine and iodine) along with a bulky tert-butyl group, which significantly influences its reactivity and biological interactions.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C10H11ClIN3
- IUPAC Name : this compound
- Molecular Weight : 335.58 g/mol
The presence of both chlorine and iodine atoms is notable, as these halogens often enhance biological activity by improving binding affinities to various biological targets, such as enzymes and receptors .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest its effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies. The halogen substituents may contribute to its enhanced interaction with microbial targets .
Anticancer Potential
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have indicated that it may inhibit the growth of certain cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest. The unique structural features of the compound likely play a role in its ability to modulate cellular pathways associated with cancer progression .
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, altering their activity and leading to downstream effects on cellular signaling.
- Redox Reactions : The presence of halogens allows participation in redox reactions, influencing oxidative stress responses within cells .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 8-Chloro-1-iodoimidazo[1,5-a]pyrazine | C9H8ClIN3 | Lacks tert-butyl group; simpler structure |
| 3-Isopropyl-8-chloro-1-iodoimidazo[1,5-a]pyrazine | C10H11ClIN3 | Different alkyl substituent; similar halogenation |
| 4-Methylimidazo[1,5-a]pyrazine | C7H8N4 | No halogens; simpler nitrogenous base |
The unique combination of a bulky tert-butyl group with halogen substituents in this compound enhances its solubility and reactivity compared to these similar compounds .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study demonstrated that this compound exhibited significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics used in clinical settings.
- Anticancer Activity : In vitro assays revealed that this compound reduced cell viability in specific cancer cell lines by inducing apoptosis. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment with the compound.
- Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to target enzymes involved in cancer metabolism, providing insight into its potential therapeutic applications.
Q & A
Q. What synthetic strategies are commonly employed to introduce halogen substituents (e.g., iodine) into the imidazo[1,5-a]pyrazine scaffold?
Halogenation of the imidazo[1,5-a]pyrazine core typically involves electrophilic substitution or transition-metal-catalyzed cross-coupling. For iodine introduction, direct iodination using iodine monochloride (ICl) or Pd-catalyzed reactions (e.g., Ullmann coupling) are effective. Evidence from polyhalogenated derivatives (e.g., 2-bromo-4-chloropyrazolo[1,5-a]pyrazine) shows that sequential halogenation (e.g., bromination followed by iodination) can be used to achieve regioselectivity . For instance, iodination of brominated precursors with N-iodosuccinimide (NIS) under controlled conditions minimizes over-halogenation.
Q. Which analytical techniques are critical for characterizing 3-(tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine?
Key methods include:
- Mass Spectrometry (HRMS): Exact mass analysis (e.g., Exact Mass: 301.0784) confirms molecular formula and isotopic patterns .
- NMR Spectroscopy: H and C NMR identify substitution patterns, with chlorine and iodine causing distinct deshielding effects.
- X-ray Crystallography: Resolves steric effects of the tert-butyl group and halogen positions .
- HPLC-PDA: Ensures purity (>95%) and detects by-products, especially critical given discontinuation reports of related compounds due to impurities .
Q. How does the tert-butyl group influence the solubility and stability of this compound?
The tert-butyl group enhances steric bulk, improving solubility in non-polar solvents (e.g., DCM, THF) and stabilizing the compound against oxidative degradation. However, it may hinder crystallization, necessitating optimized recrystallization protocols (e.g., using hexane/EtOAc mixtures). Stability studies under acidic/basic conditions (e.g., pH 3–9 buffers) are recommended to assess hydrolytic susceptibility of the iodo substituent .
Advanced Questions
Q. What is the mechanistic role of Pd(dppf)Cl₂ in synthesizing imidazo[1,5-a]pyrazine derivatives?
Pd(dppf)Cl₂ facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling introduction of aryl/heteroaryl groups at position 1 or 3. For example, in , Pd(dppf)Cl₂ mediated coupling of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine with iodinated precursors under Cs₂CO₃ base yielded functionalized derivatives. Key parameters include:
Q. How can structural modifications optimize PDE2 inhibitory activity in imidazo[1,5-a]pyrazines?
highlights that PDE2 inhibition depends on:
- Halogen positioning: Chlorine at position 8 and iodine at position 1 enhance binding via hydrophobic interactions.
- Tert-butyl group: Stabilizes the ligand-receptor complex through van der Waals contacts.
- Aromaticity: The fused imidazo-pyrazine core is critical for π-π stacking with aromatic residues. Structure-activity relationship (SAR) studies should compare IC₅₀ values of analogs with varying substituents (e.g., Br vs. I at position 1) .
Q. How can competing side reactions (e.g., dehalogenation, over-iodination) be mitigated during synthesis?
- Temperature control: Iodination at 0–25°C reduces iodine radical formation.
- Stoichiometry: Limiting NIS to 1.1 equivalents prevents polyhalogenation .
- Protecting groups: tert-Butyl carboxylate (e.g., in ) shields reactive sites during functionalization.
- By-product analysis: LC-MS monitoring identifies dehalogenated by-products (e.g., 8-chloroimidazo[1,5-a]pyrazine), guiding purification .
Data Contradiction Analysis
Discrepancy in Purity Reports:
notes varying purity (95% vs. discontinued batches) for related compounds. This may arise from:
- Synthetic route differences: Direct iodination (higher purity) vs. multi-step halogenation (lower yield).
- Purification challenges: tert-Butyl groups complicate crystallization, necessitating HPLC for >95% purity. Researchers should validate purity via orthogonal methods (e.g., NMR + LC-MS) and optimize flash chromatography gradients .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
